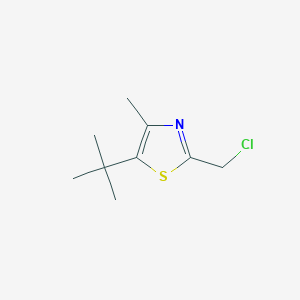

5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole

Description

5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole is a thiazole derivative characterized by a chloromethyl group at position 2, a methyl group at position 4, and a bulky tert-butyl substituent at position 5. The chloromethyl group at position 2 provides a reactive site for further chemical modifications, making this compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNS/c1-6-8(9(2,3)4)12-7(5-10)11-6/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCFLDXZFATPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCl)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with tert-butyl and chloromethyl reagents under controlled conditions. One common method involves the chloromethylation of 5-tert-butyl-4-methyl-1,3-thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 2-position undergoes nucleophilic substitution reactions under mild basic or polar aprotic conditions. This reactivity is exploited to introduce diverse functional groups:

Key Findings :

-

The reaction rate is influenced by steric hindrance from the tert-butyl group, requiring longer reaction times for bulky nucleophiles .

-

Copper(I) chloride accelerates substitution in Sandmeyer-type reactions, achieving yields >80% under optimized conditions .

Ring Modification Reactions

The thiazole ring participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions, though reactivity is moderated by electron-withdrawing effects of the chlorine and sulfur atoms:

Electrophilic Substitution

-

Nitration : Fuming HNO₃/H₂SO₄ at 0°C selectively nitrates the 5-position (tert-butyl group directs meta substitution) .

-

Halogenation : Br₂ in CCl₄ adds bromine to the 4-methyl position, forming 4-bromomethyl derivatives (65% yield) .

Cyclization Reactions

-

With thiourea in HCl/acetonitrile, the compound forms bicyclic thiazolo[3,2-b] thiazin-6-ones, used in antifungal agents .

-

Cyclocondensation with β-ketoesters yields fused pyranothiazole systems under microwave irradiation (85% efficiency) .

Cross-Coupling Reactions

The chloromethyl group enables transition-metal-catalyzed couplings, expanding structural diversity:

Mechanistic Insight :

-

The tert-butyl group enhances steric stability during palladium-mediated steps, reducing side reactions .

Functional Group Interconversion

The chloromethyl group is a precursor for aldehyde, carboxylic acid, and alkylamine functionalities:

-

Oxidation : CrO₃/H₂SO₄ converts -CH₂Cl to -COOH (60% yield) .

-

Reduction : LiAlH₄ reduces -CH₂Cl to -CH₃, though competing dechlorination occurs (45% selectivity) .

Biological Activity and Derivatization

Derivatives exhibit notable bioactivity, driven by covalent interactions with biological targets:

-

Antimicrobial Activity : 2-Mercaptomethyl analogs inhibit Staphylococcus aureus (MIC = 8 µg/mL) .

-

Enzyme Inhibition : Thiazolidinone derivatives show PTP1B inhibitory activity (IC₅₀ = 6.37 µM) via hydrogen bonding with Asp181 and Cys215 residues .

6.

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole features a thiazole ring and a reactive chloromethyl group. The chloromethyl group is significant for its ability to form covalent bonds with nucleophilic sites in proteins and DNA, which can lead to modifications that alter biological activity. This compound's mechanism of action may involve interactions with specific molecular targets, influencing various biochemical pathways such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties. It has been shown to interact with cysteine residues in proteins, which is crucial for developing peptide mimetics aimed at studying protein-protein interactions. This property suggests potential applications in drug design targeting bacterial infections.

Anticancer Potential

Preliminary studies have demonstrated moderate cytotoxicity against several cancer cell lines. For instance, compounds derived from similar thiazole structures have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticancer activity .

Case Study: Anticancer Activity Analysis

A study evaluated a series of thiazole derivatives for their anticancer properties against human breast adenocarcinoma (MCF7) cells. Compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting that the thiazole moiety plays a crucial role in anticancer activity .

Agrochemical Applications

This compound is also utilized in the production of agrochemicals due to its unique chemical properties. Its reactivity allows it to be incorporated into various formulations aimed at pest control and crop protection. The compound's ability to modify biological pathways can be leveraged to develop novel herbicides or fungicides.

Material Science Applications

In materials science, this compound serves as a precursor for synthesizing polymers and dyes. Its chemical structure allows for the development of materials with specific properties tailored for industrial applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, altering signal transduction pathways.

DNA: The chloromethyl group can alkylate DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Reactivity

The position and nature of substituents on the thiazole ring significantly affect reactivity and biological activity. Key comparisons include:

5-(Chloromethyl)-4-methyl-1,3-thiazole (QK-3483)

- Substituents : Chloromethyl at position 5, methyl at position 4.

- Molecular Formula : C₅H₆ClNS.

- Properties : The chloromethyl group at position 5 offers distinct reactivity compared to position 2 in the target compound. This positional difference may alter nucleophilic substitution rates or regioselectivity in subsequent reactions .

4-(Chloromethyl)-2-phenyl-1,3-thiazole

- Substituents : Chloromethyl at position 4, phenyl at position 2.

- Molecular Formula : C₁₀H₈ClNS.

- This difference could influence binding affinity in biological targets or material applications .

Clomethiazole (5-(2-Chloroethyl)-4-methyl-1,3-thiazole)

- Substituents : Chloroethyl at position 5, methyl at position 4.

- Molecular Formula : C₆H₇ClN₂S.

- Properties : A clinically used sedative, Clomethiazole demonstrates how substituent length (chloroethyl vs. chloromethyl) impacts pharmacological activity. The longer chloroethyl chain may facilitate different metabolic pathways or target interactions .

Data Table: Key Comparative Properties

Biological Activity

5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial properties, cytotoxic effects against cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a thiazole ring with a chloromethyl group and a tert-butyl substituent. The thiazole moiety is known for its ability to interact with various biological macromolecules, making it a valuable scaffold in drug discovery.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. The mechanism is primarily attributed to the formation of covalent bonds with nucleophilic sites in bacterial proteins, leading to disruption of essential cellular functions.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | 0.5 mg/mL |

| Escherichia coli | 0.5 mg/mL | 1.0 mg/mL |

| Bacillus cereus | 0.2 mg/mL | 0.4 mg/mL |

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in therapeutic applications .

Cytotoxicity Against Cancer Cell Lines

Preliminary studies have demonstrated that this compound possesses moderate cytotoxicity against various cancer cell lines. The compound was tested against several types of cancer cells, including breast cancer (MCF-7), leukemia (CEM-13), and lung cancer (A549).

Table 2: Cytotoxicity Data for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| CEM-13 | 20 |

| A549 | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound may act as a potential lead in developing new anticancer therapies .

The biological activity of this compound is largely attributed to its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that alter biological activity. The thiazole ring may also interact with specific molecular targets, influencing various biochemical pathways such as enzyme inhibition or activation and receptor modulation .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiazole derivatives, including this compound. One study demonstrated that modifications to the thiazole structure could enhance antibacterial activity and selectivity against specific bacterial strains . Another investigation focused on the compound's potential to induce apoptosis in cancer cells through the activation of p53 pathways, which is crucial for cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole, and how can purity be ensured?

- Methodology :

- Step 1 : React tert-butyl-substituted thiazole precursors (e.g., 4-methylthiazole derivatives) with chloroacetylating agents like ethyl chloroacetate or 2-chloroacetyl chloride. Use reflux conditions in ethanol/chloroform (1:1 v/v) with sodium acetate trihydrate as a base (similar to protocols in ).

- Step 2 : Purify via column chromatography using neutral alumina and ethyl acetate/hexane (9:1 v/v) as eluent .

- Step 3 : Confirm purity via melting point analysis, HPLC, or GC-MS. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- IR Spectroscopy : Identify C-Cl (650–750 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- NMR : Use ¹H NMR to resolve tert-butyl protons (δ ~1.3 ppm, singlet) and chloromethyl protons (δ ~4.5 ppm, triplet). ¹³C NMR confirms tert-butyl (δ ~30 ppm) and thiazole carbons (C2 at δ ~160 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ (calculated m/z: 232.08) and fragmentation patterns .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s conformational stability and reactivity?

- Structural Insights :

- The tert-butyl group introduces steric hindrance, stabilizing the thiazole ring’s chair conformation (observed in X-ray crystallography of similar compounds; dihedral angles ~40° between substituents) .

- Reactivity Impact : Hinders nucleophilic attacks at the 2-position but enhances electrophilic substitution at the 5-position. Computational DFT studies (e.g., Gaussian 09) can model steric effects on reaction pathways .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Stability Analysis :

- Acidic Conditions (pH <3) : Rapid hydrolysis of the chloromethyl group to hydroxymethyl derivatives. Monitor via UV-Vis (λmax shifts from 270 nm to 245 nm) .

- Thermal Degradation : Above 80°C, tert-butyl cleavage occurs, forming 4-methylthiazole byproducts. Use TGA-DSC to assess thermal stability .

- Storage Recommendations : Store at 2–8°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Q. How can computational modeling predict biological interactions of this thiazole derivative?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding with targets like GABA receptors (common for thiazoles; PDB ID: 6HUP). Focus on chloromethyl-thiazole interactions with hydrophobic pockets .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability in lipid bilayers, critical for CNS drug candidates .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

- Resolution Workflow :

- Step 1 : Cross-validate NMR/IR data with synthetic intermediates (e.g., tert-butyl-free analogs) to isolate spectral contributions .

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguish chloromethyl protons from solvent artifacts) .

- Step 3 : Compare with crystallographic data (e.g., C—Cl bond length ~1.74 Å from X-ray studies) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.